molecular formula C14H9F3O3 B6407080 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261912-53-1

5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407080
CAS RN: 1261912-53-1
M. Wt: 282.21 g/mol
InChI Key: GEULQPBTKMXIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid (5-HT3-TFPBA) is an organic compound that has been studied extensively for its potential applications in the laboratory and in scientific research. It is a derivative of benzoic acid and has a trifluoromethyl group attached to the phenyl ring. 5-HT3-TFPBA has been found to possess a wide range of properties including high solubility, low toxicity, and high reactivity. It has been used in a variety of scientific research applications and has been found to have potential applications in the laboratory.

Scientific Research Applications

5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the 5-HT3 receptor, which is involved in the regulation of neurotransmitter release in the brain. It has also been used to study the effects of certain drugs on the 5-HT3 receptor. In addition, 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in the study of the effects of certain drugs on the central nervous system.

Mechanism of Action

5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% acts as an inhibitor of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel found in the central nervous system and the gastrointestinal tract. When activated, the 5-HT3 receptor opens an ion channel, allowing the passage of ions and the resulting electrical signal. 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% binds to the 5-HT3 receptor and prevents the opening of the ion channel, thus inhibiting the receptor.
Biochemical and Physiological Effects
When 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% binds to the 5-HT3 receptor, it inhibits the receptor’s activity. This can lead to a variety of biochemical and physiological effects. For example, 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to reduce the release of neurotransmitters, such as serotonin and dopamine, from neurons. This can lead to changes in mood, behavior, and cognition. In addition, 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to reduce the activity of the autonomic nervous system, resulting in changes in heart rate, blood pressure, and respiration.

Advantages and Limitations for Lab Experiments

5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in aqueous solution, making it easy to use in experiments. It is also non-toxic, making it safe to handle and use. In addition, it is highly reactive, making it useful for a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is expensive, making it difficult to use in large scale experiments. In addition, it can be difficult to obtain in large quantities, making it difficult to use in large scale experiments.

Future Directions

There are several potential future directions for 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% research. For example, it could be used to study the effects of certain drugs on the 5-HT3 receptor. In addition, it could be used to study the role of the 5-HT3 receptor in various neurological disorders, such as depression and anxiety. It could also be used to study the effects of certain drugs on the autonomic nervous system. Finally, it could be used to study the effects of certain drugs on the gastrointestinal tract.

Synthesis Methods

5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from benzoic acid and 3-trifluoromethylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon, at a temperature of around 100°C. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically carried out in aqueous solution, which helps to ensure that the product is of high purity.

properties

IUPAC Name

3-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-3-1-2-8(5-11)9-4-10(13(19)20)7-12(18)6-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEULQPBTKMXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691143
Record name 5-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-53-1
Record name 5-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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